molecular formula C8H11N3O B1482137 (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 1824338-88-6

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482137
CAS No.: 1824338-88-6
M. Wt: 165.19 g/mol
InChI Key: QNMHWNRFJNZCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 1824338-88-6) is a high-purity heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. With a molecular formula of C8H11N3O and a molecular weight of 165.20 g/mol, this compound belongs to the imidazo[1,2-b]pyrazole chemical class, which has demonstrated significant therapeutic potential in scientific literature . This scaffold is of particular interest in the development of novel anti-inflammatory agents, as derivatives have shown promising activity as selective COX-2 inhibitors with additional immunomodulatory potential . Research indicates that such compounds can suppress key pro-inflammatory cytokines, including TNF-α and IL-6, which are principal intermediates in the inflammatory process . Furthermore, related structural analogs have exhibited potent bioactivity in oncology research, demonstrating an ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cell lines, thereby positioning this chemical class as a valuable starting point for developing new chemotherapeutic candidates . The compound should be stored at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,6-dimethylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-7(5-12)8-10(2)3-4-11(8)9-6/h3-4,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMHWNRFJNZCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

The synthesis of the imidazo[1,2-b]pyrazole framework generally proceeds via cyclization strategies involving pyrazole derivatives and appropriate nitrogen-containing building blocks.

  • Cycloaddition and Pyrolysis Routes : Clarke et al. demonstrated the preparation of related fused heterobicyclic systems by cycloaddition of 5-azidopyrazoles with alkynes, followed by pyrolysis to yield pyrazolopyrimidinones through rearrangements involving oxoketenimine–imidoyl ketene intermediates. Although their work focused on pyrazolo[1,5-a]pyrimidin-7-ones, the methodology highlights the utility of azidopyrazole intermediates in constructing fused heterocycles, which can be adapted for imidazo[1,2-b]pyrazole systems.

  • Pd-Catalyzed Cyclization : Another approach involves palladium-catalyzed coupling and cyclization reactions. For example, the synthesis of fused imidazo[1,2-a]pyrimidines used PdCl₂ with bases like K₂CO₃ in toluene at elevated temperatures to promote ring closure with moderate to high yields (up to 80%). This method demonstrates the effectiveness of Pd catalysis in forming fused nitrogen heterocycles, which can be tailored for imidazo[1,2-b]pyrazole synthesis by selecting appropriate precursors.

Functionalization at the 7-Position with a Hydroxymethyl Group

The key functional group in (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is the hydroxymethyl substituent at the 7-position, which is typically introduced by:

  • Formylation Followed by Reduction : A common strategy involves formylation at the 7-position to yield an aldehyde intermediate, which is subsequently reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Hydroxymethylation via Nucleophilic Substitution : Alternatively, nucleophilic substitution reactions on a halogenated precursor at the 7-position with formaldehyde or hydroxymethyl anions can introduce the methanol group directly.

Summary of Representative Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cycloaddition of 5-azidopyrazoles with alkynes 5-azidopyrazoles, methyl prop-2-ynoate, heat 46–99 Formation of fused pyrazolyl triazoles, regioselectivity confirmed by authentic routes
2 PdCl₂-catalyzed cyclization PdCl₂ (5 mol%), K₂CO₃, toluene, 80 °C, 4 h Up to 80 Effective for constructing fused imidazo-pyrimidine analogs, applicable to imidazopyrazoles
3 Methylation Methyl halides, base (e.g., K₂CO₃), solvent Variable Selective N- and C-methylation, often performed post-cyclization
4 Formylation and reduction Formylation reagent (e.g., POCl₃/DMF), NaBH₄ Moderate Introduction of hydroxymethyl group at position 7 via aldehyde intermediate

Mechanistic Insights and Research Findings

  • Rearrangement Mechanisms : The pyrolysis of azidopyrazole derivatives can lead to unexpected rearrangements involving oxoketenimine and imidoyl ketene intermediates, which are crucial for ring formation and substitution pattern control.

  • Catalyst and Base Effects : Screening palladium catalysts and bases revealed PdCl₂ with K₂CO₃ as optimal for cyclization, with solvent choice (toluene preferred) and temperature significantly affecting yields.

  • Electronic Effects on Substitution : Electron-donating substituents on starting materials tend to increase yields in cyclization reactions, while electron-withdrawing groups decrease efficiency, indicating the importance of electronic tuning in precursor design.

Chemical Reactions Analysis

Types of Reactions

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo-Pyrazole Family

7,7-Diphenyl-1,2-Dihydroimidazo[2,1-c][1,2,4]Triazin-6(7H)-one ()
  • Substituents: Diphenyl groups at position 7; fused triazinone ring.
  • Key Differences: The absence of a hydroxymethyl group and the presence of a triazinone ring distinguish this compound from the target.
Pyrazoles with Imidazolone Moieties ()
  • Substituents : Active methylene-derived pyrazole rings fused to imidazolone.
  • Key Differences : The target compound’s fused imidazo-pyrazole system differs from the imidazolone-pyrazole hybrid.
  • Biological Activity: Antimicrobial activity comparable to imidazo-triazinones, suggesting that structural flexibility in the fused ring system may retain bioactivity .

Indeno[1,2-b]Indole Derivatives ()

  • Substituents: Substituents at positions 5 (C-ring) and 7 (D-ring) of the indenoindole scaffold.
  • Key Differences: The indenoindole core is distinct from the imidazo-pyrazole system, but substituent positioning (e.g., at position 7) parallels the hydroxymethyl group in the target compound.
  • Biological Activity : Micromolar to submicromolar CK2 kinase inhibition (e.g., compound 5a , IC50 = 0.17 µM). The target’s hydroxymethyl group may similarly enhance kinase binding .

Aromatized vs. Non-Aromatized Indenoquinolines ()

  • Key Structural Feature: Aromatized indeno[1,2-b]quinoline-9,11-diones exhibit higher DNA binding affinity than non-aromatized analogs.

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo[1,2-b]pyrazole 1,6-dimethyl; 7-hydroxymethyl Potential kinase/DNA interaction N/A
Imidazo-Triazinones Imidazo[2,1-c][1,2,4]triazinone 7,7-diphenyl Antifungal, antibacterial
Indeno[1,2-b]indoles Indenoindole 5-substituted; 7-substituted CK2 inhibition (IC50: 0.17–0.61 µM)
Aromatized Indenoquinolines Indeno[1,2-b]quinoline Aromatized ring system High DNA binding affinity

Key Findings and Implications

Ring Aromaticity: The aromatic imidazo-pyrazole core could favor DNA binding, similar to aromatized indenoquinolines, though experimental validation is needed .

Antimicrobial Potential: Structural parallels to imidazo-triazinones and pyrazoles suggest possible antifungal/antibacterial activity, warranting further screening .

Biological Activity

(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound with notable biological activity, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features both imidazole and pyrazole rings, characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₁N₃O
  • CAS Number : 1824338-88-6

The unique substitution pattern of this compound enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

  • Cyclization : The reaction of 1,2-diketones with hydrazines to form pyrazole intermediates.
  • Functionalization : Further modification to introduce the imidazole ring.

These processes can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

In vitro assays demonstrated significant growth inhibition with IC₅₀ values ranging from 2.43 to 14.65 µM for different analogs derived from similar structures. Notably, compounds with similar scaffolds showed effective microtubule destabilization and apoptosis induction in these cell lines .

The mechanism underlying the biological activity of this compound involves:

  • Microtubule Destabilization : Compounds similar to this compound have been shown to inhibit microtubule assembly at concentrations as low as 20 µM.
  • Apoptosis Induction : Studies indicated that treatment with these compounds led to morphological changes in cancer cells and enhanced caspase-3 activity, confirming their role in promoting apoptosis at concentrations around 10 µM .

Case Studies

Several case studies have reported on the efficacy of compounds related to this compound:

StudyCompoundCell LineIC₅₀ Value (µM)Mechanism
7dMDA-MB-2312.43Microtubule destabilization
10cHepG24.98Apoptosis induction
7hMDA-MB-2317.84Caspase activation

These studies underline the potential of this compound as a lead for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the condensation of hydrazine derivatives with substituted pyrazoles, followed by cyclization using reagents like POCl₃ or polyphosphoric acid. Introduce the methanol group via nucleophilic substitution or oxidation of a methyl precursor .
  • Optimization : Adjust reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl derivatives) to improve yield .
    • Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) and NMR (¹H/¹³C) to verify substitution patterns .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Elucidation :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., as demonstrated for imidazo[1,2-b]pyrazole derivatives in ) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₉H₁₂N₄O, calc. 192.10) and fragmentation patterns .
    • Purity Assessment :
  • LC-MS : Detect trace impurities (<2%) using reverse-phase chromatography with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative susceptibility.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent dimerization or methanol-group oxidation .

Advanced Research Questions

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of this compound in biological systems?

  • In vitro assays :

  • Screen against kinase panels (e.g., PI3Kα, EGFR) to identify inhibitory activity. Use IC₅₀ values (e.g., ≤10 µM for active derivatives) to prioritize analogs .
  • Compare with structurally related compounds (e.g., imidazo[1,2-b]pyridazines) to assess the impact of dimethyl and methanol substituents on potency .
    • Data Table :
DerivativeSubstitution PositionIC₅₀ (µM)Target Enzyme
ParentR₁=Me, R₂=Me, R₃=CH₂OH8.2 ± 0.3PI3Kα
Analog AR₁=H, R₂=Me, R₃=CH₂OH12.5 ± 1.1PI3Kα
Analog BR₁=Me, R₂=H, R₃=CH₂OH>50PI3Kα
Source: Adapted from imidazo[1,2-b]pyrazole SAR studies

Q. How can discrepancies between in vitro and in vivo activity data be resolved?

  • Pharmacokinetic (PK) Profiling :

  • Measure plasma half-life (t₁/₂) and bioavailability (e.g., oral vs. IV administration) in rodent models.
  • Use LC-MS/MS to quantify metabolites (e.g., glucuronidated methanol derivatives) .
    • Mechanistic Validation :
  • Employ knockout models (e.g., PI3Kα-null mice) to confirm target engagement .

Q. What computational methods aid in predicting the compound’s binding modes?

  • Molecular Docking :

  • Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kα). Focus on hydrogen bonds between the methanol group and Thr856/Asn853 residues .
    • MD Simulations :
  • Perform 100-ns simulations in explicit solvent to assess conformational stability of the imidazo-pyrazole core .

Methodological Notes

  • Avoided Sources : Vendor data (e.g., CymitQuimica, Synblock) excluded per reliability guidelines.
  • Key Citations : Academic studies from Acta Crystallographica , Molecules , and Journal of Chemical Research form the methodological backbone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.